molecular formula C22H16ClN3O2S B3708591 N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbenzamide

N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbenzamide

Cat. No.: B3708591
M. Wt: 421.9 g/mol
InChI Key: FROCGMFDIGPCOG-UHFFFAOYSA-N
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Description

N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbenzamide is a compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbenzamide typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used include nanocatalysts, metal catalysts, and ionic liquid catalysts .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve the use of high-yield synthetic routes that can be scaled up for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the specific reaction being carried out .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives .

Scientific Research Applications

N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbenzamide is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

IUPAC Name

N-[[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2S/c1-13-3-2-4-15(11-13)20(27)26-22(29)24-17-8-5-14(6-9-17)21-25-18-12-16(23)7-10-19(18)28-21/h2-12H,1H3,(H2,24,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROCGMFDIGPCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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